![molecular formula C17H16D3N3 B602503 Mirtazapine-d3 CAS No. 1216678-68-0](/img/structure/B602503.png)
Mirtazapine-d3
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Overview
Description
Mirtazapine-d3 is intended for use as an internal standard for the quantification of mirtazapine by GC- or LC-MS . Mirtazapine is an antidepressant drug with an exceptional pharmacological profile. It is used to treat major depressive disorder and depression associated with various conditions .
Synthesis Analysis
Mirtazapine-d3 is a stable isotope labeled (deuterated) internal standard for Mirtazapine . The synthesis of Mirtazapine-d3 is not explicitly mentioned in the search results.
Molecular Structure Analysis
Mirtazapine (MTZ) is 5-methyl-2,5,19-triazatetracyclo [13.4.0.02,7.08,13] nonadeca-1 (15),8,10,12,16,18-hexaene . The empirical formula of MTZ is C17H19N3, and its molecular mass is 265.36 . For Mirtazapine-d3, the empirical formula is C17H16D3N3, and its molecular weight is 268.380 .
Chemical Reactions Analysis
Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg. The presence of food has a minor effect on the rate, but does not affect the extent, of absorption . The pharmacokinetics of mirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .
Physical And Chemical Properties Analysis
The absolute bioavailability of Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine binds to plasma proteins (85%) in a nonspecific and reversible way . The chemical formula of Mirtazapine-d3 is C17H16D3N3 .
Scientific Research Applications
Treatment of Major Depressive Disorder
Mirtazapine-d3 is used in the treatment of Major Depressive Disorder (MDD). A study found that pre-treatment levels of miRNAs could be used to predict early responses to antidepressant administration . The study examined miRNAs correlated with the early therapeutic effect of selective serotonin reuptake inhibitors (SSRIs; paroxetine or sertraline) and mirtazapine monotherapy .
Reduction of Cell Stress
Mirtazapine-d3 has been used in a cellular model of depression to study the reduction of cell stress . The study demonstrated that hydrogen peroxide can induce cellular stress, as evidenced by DNA damage and a global cellular viability reduction, which were alleviated by the antidepressant mirtazapine .
Pharmacological Research
Mirtazapine-d3 is used in pharmacological research due to its exceptional pharmacological profile . It has an excellent safety and tolerability profile, making it a valuable tool in the study of different diseases .
Mechanism of Action
Target of Action
Mirtazapine-d3, a derivative of Mirtazapine, is likely to share the same primary targets as Mirtazapine. Mirtazapine is a noradrenergic and specific serotonergic antidepressant . It primarily targets the adrenergic α2-autoreceptors and α2-heteroreceptors, as well as the 5-HT2 and 5-HT3 receptors . These receptors play crucial roles in the regulation of mood and behavior .
Mode of Action
Mirtazapine-d3’s mode of action is hypothesized to be similar to that of Mirtazapine. Mirtazapine acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action .
Biochemical Pathways
Mirtazapine-d3 is expected to affect the same biochemical pathways as Mirtazapine. Mirtazapine increases serotonergic transmission, suggesting that the medication may start working more quickly than selective serotonin reuptake inhibitors (SSRIs) . It also affects both the serotonin and norepinephrine systems in the central nervous system .
Pharmacokinetics
The ADME properties of Mirtazapine-d3 are likely to be similar to those of Mirtazapine. Mirtazapine is extensively metabolized in the liver, mainly by the cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . It binds to plasma proteins in a nonspecific and reversible way, and its absolute bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism .
Result of Action
The molecular and cellular effects of Mirtazapine-d3 are expected to be similar to those of Mirtazapine. Mirtazapine has been reported to be efficacious in the management of various conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It also has potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities .
Action Environment
The action, efficacy, and stability of Mirtazapine-d3 are likely to be influenced by environmental factors similar to those affecting Mirtazapine. For instance, nutrition, sleep, and physical exercise have been shown to influence the action of Mirtazapine . .
Future Directions
Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more and more clinical trials for this antidepressant in different conditions .
properties
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662131 |
Source
|
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216678-68-0 |
Source
|
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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